

An In-Depth Technical Guide to Tiacrilast (CAS Number: 78299-53-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tiacrilast

Cat. No.: B1240525

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Abstract

Tiacrilast, with the CAS number 78299-53-3, is a quinazoline derivative identified as a potent mast cell stabilizer. Its chemical name is (2E)-3-[6-(Methylthio)-4-oxo-3(4H)-quinazolinyl]-2-propenoic acid. Research indicates its potential in modulating allergic and inflammatory responses through the inhibition of mediator release from mast cells. This technical guide provides a comprehensive overview of the available scientific data on **Tiacrilast**, including its chemical properties, synthesis, mechanism of action, and pharmacological effects. Detailed experimental protocols from key studies are presented, along with a summary of quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context.

Chemical Properties and Synthesis

Tiacrilast is a member of the quinazoline class of compounds, a group known for a wide range of biological activities.

Table 1: Chemical and Physical Properties of **Tiacrilast**

Property	Value	Reference
CAS Number	78299-53-3	General Chemical Databases
Chemical Name	(2E)-3-[6-(Methylthio)-4-oxo-3(4H)-quinazoliny]-2-propenoic acid	CAS Common Chemistry
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₃ S	General Chemical Databases
Molecular Weight	262.29 g/mol	General Chemical Databases
Melting Point	272-274 °C	CAS Common Chemistry
Appearance	Not specified in available literature	-

Synthesis

The synthesis of **Tiacrilast** and related (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids has been described. The general synthetic route involves the reaction of a substituted 2-aminobenzonitrile with a suitable reagent to form the quinazolinone ring system, followed by further modifications to introduce the propenoic acid side chain.

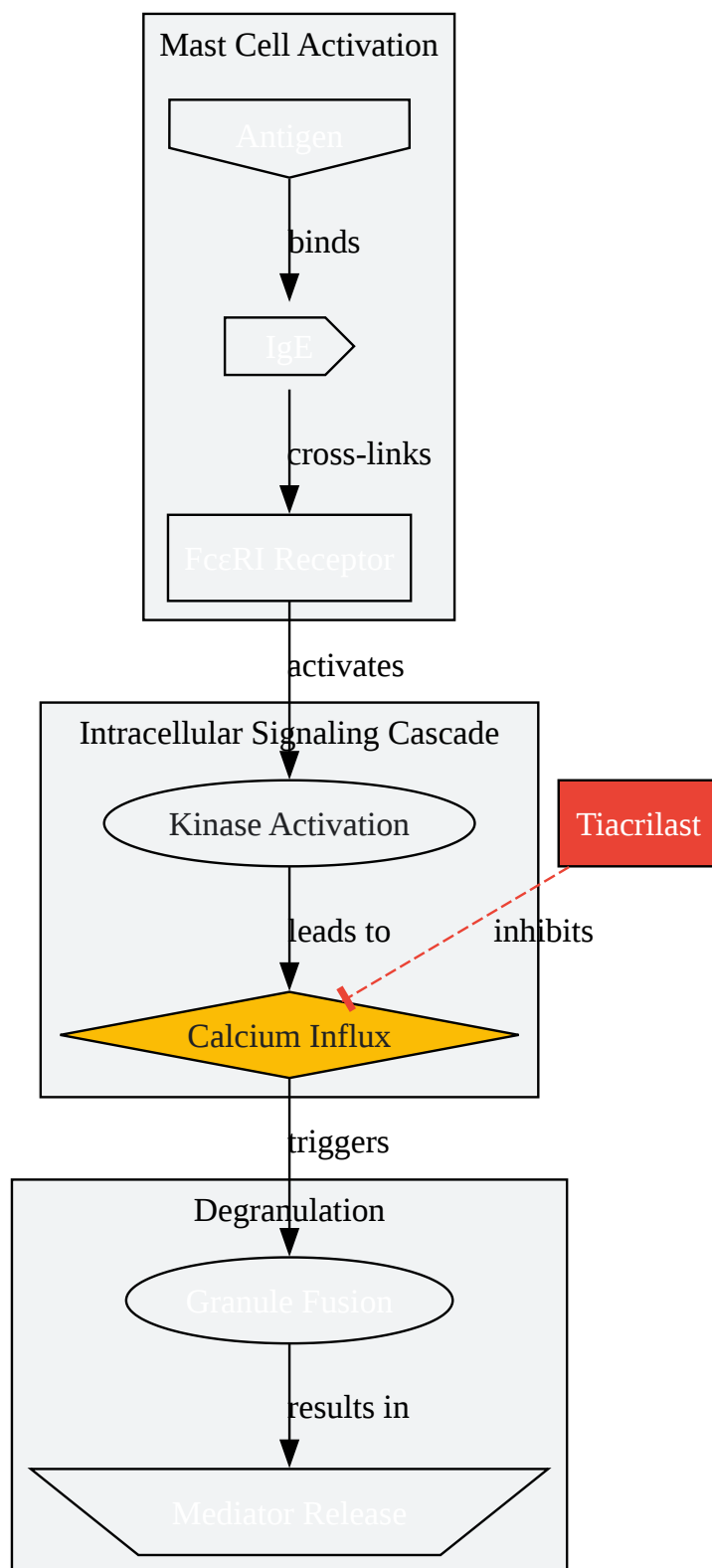
A detailed synthesis protocol for **Tiacrilast** (referred to as compound 5i in the study) is not available in the abstract. The general method for the synthesis of the series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids involved the reaction of the corresponding substituted 3-amino-4(3H)-quinazolinone with propiolaldehyde diethyl acetal, followed by hydrolysis. The starting 3-amino-6-(methylthio)-4(3H)-quinazolinone was prepared from 2-amino-5-(methylthio)benzonitrile.

A more detailed, step-by-step protocol would require access to the full-text publication.

Mechanism of Action: Mast Cell Stabilization

Tiacrilast is characterized as a mast cell stabilizer, meaning it inhibits the degranulation of mast cells and the subsequent release of inflammatory mediators such as histamine.^{[1][2]} While the precise molecular target of **Tiacrilast** has not been explicitly detailed in the available literature, the mechanism of action for many mast cell stabilizers involves the inhibition of

calcium influx into the mast cell upon activation.[3] This disruption of calcium signaling prevents the fusion of granules containing inflammatory mediators with the cell membrane.



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Caption: Proposed mechanism of action for **Tiacrilast** as a mast cell stabilizer.

Pharmacological Studies

The primary pharmacological activity of **Tiacrilast** investigated is its ability to inhibit mast cell-mediated allergic reactions.

In Vivo Studies: Murine Contact Dermatitis

A study investigated the effect of **Tiacrilast** on dinitrofluorobenzene-induced allergic and croton oil- or dimethyl sulfoxide-induced irritant murine contact dermatitis.[1]

- Animal Model: Mice.
- Induction of Dermatitis: Allergic contact dermatitis was induced by dinitrofluorobenzene. Irritant contact dermatitis was induced by either croton oil or dimethyl sulfoxide.
- Treatment: **Tiacrilast** was applied topically at a 1% concentration.
- Assessment: Ear swelling was measured to quantify the inflammatory response. Histopathological analysis was performed to observe mast cell architecture.

A more detailed, step-by-step protocol would require access to the full-text publication.

Topical application of 1% **Tiacrilast** significantly reduced ear swelling in both allergic and irritant contact dermatitis models.[1] Histopathological examination revealed the preservation of mast cell architecture in the **Tiacrilast**-treated group, suggesting that its anti-inflammatory effect is mediated through the stabilization of mast cells.[1]

Table 2: Summary of In Vivo Efficacy in Murine Contact Dermatitis

Model	Treatment	Outcome	Reference
Allergic Contact Dermatitis	1% Tiacrilast (topical)	Significant reduction in ear swelling	[1]
Irritant Contact Dermatitis	1% Tiacrilast (topical)	Significant reduction in ear swelling	[1]

Clinical Studies: Atopic Eczema

A multicenter, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of topical **Tiacrilast** in adult patients with atopic eczema.[2]

- Study Design: Multicenter, double-blind, placebo-controlled.
- Participants: 32 adult patients with atopic eczema.
- Treatment: A 3% hydrogel formulation of **Tiacrilast** or a vehicle (placebo) was applied to involved skin for 28 days.
- Efficacy Assessment: Efficacy was assessed weekly using a 4-point scale for erythema, scaling, induration, exudation, and pruritus. An overall assessment of efficacy and site preference was performed at the end of the treatment period.

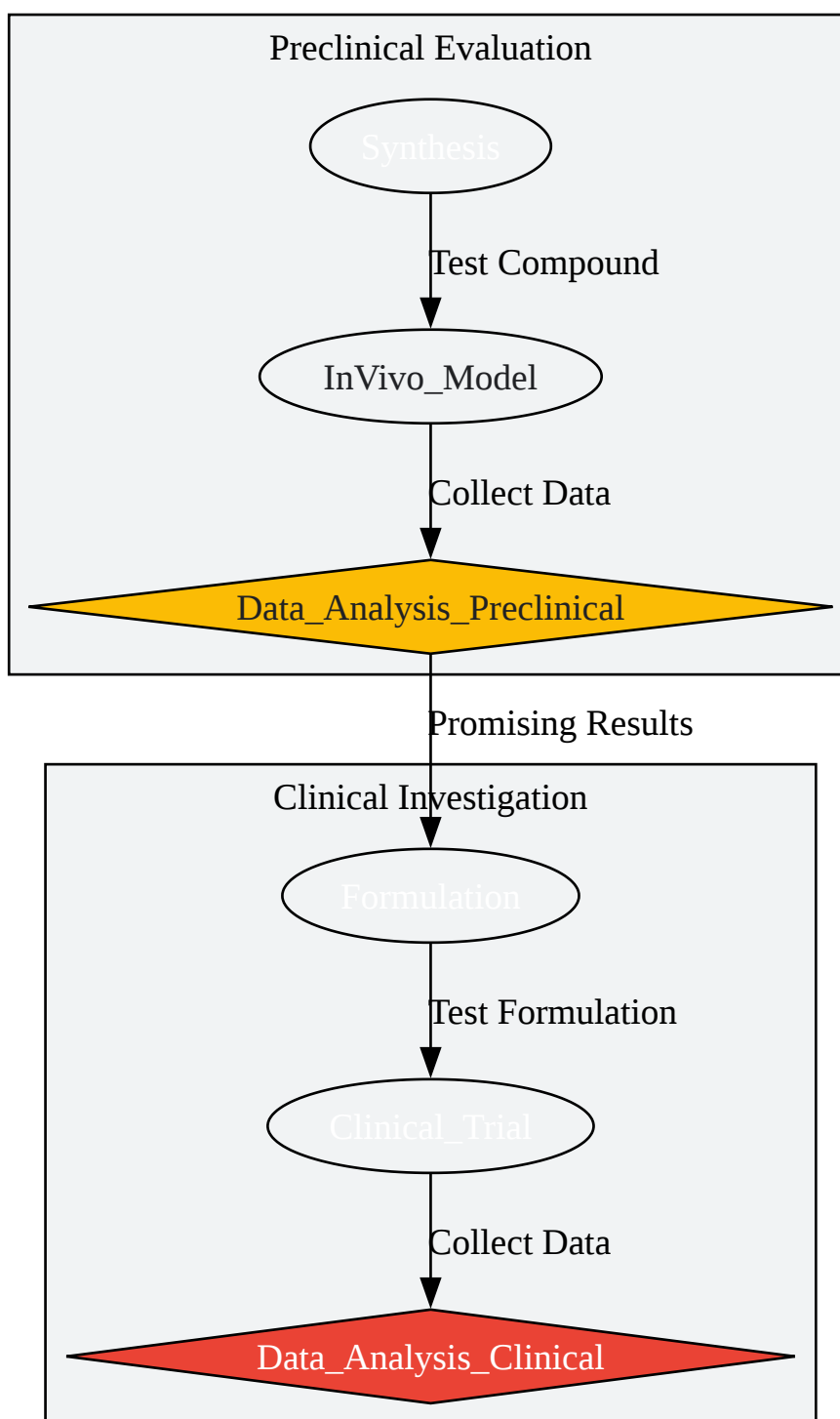
A more detailed, step-by-step protocol would require access to the full-text publication.

The study found no statistically significant difference in the improvement of atopic eczema lesions between the sites treated with 3% **Tiacrilast** hydrogel and those treated with the vehicle.[2] Over 33% improvement was observed in 78% of the drug-treated sites and 75% of the vehicle-treated sites.[2] The treatment was generally well-tolerated.[2] The authors suggested that these findings may indicate that mast cells do not play a major role in the maintenance of atopic eczema lesions.[2]

Table 3: Summary of Clinical Efficacy in Atopic Eczema

Condition	Treatment	Outcome	Reference
Adult Atopic Eczema	3% Tiacrilast hydrogel	No statistically significant improvement compared to vehicle	[2]

Experimental Workflows



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Caption: General experimental workflow for the evaluation of **Tiacrilast**.

Discussion and Future Directions

Tiacrilast has demonstrated clear mast cell stabilizing properties in preclinical models, effectively reducing inflammation in murine models of contact dermatitis. However, these promising preclinical findings did not translate into significant clinical efficacy in a study on adult atopic eczema. This discrepancy highlights the complexity of inflammatory skin conditions and the multifactorial nature of their pathophysiology.

Several factors could contribute to the lack of efficacy in the clinical trial, including the specific formulation and its penetration into the skin, the concentration of the active ingredient, and the specific role of mast cells in the chronic phase of atopic eczema.

Future research on **Tiacrilast** could explore:

- **Alternative Formulations:** Investigating different delivery systems to enhance skin penetration.
- **Different Inflammatory Conditions:** Evaluating its efficacy in other mast cell-mediated diseases, such as allergic rhinitis or urticaria.
- **Mechanism of Action:** Further studies to elucidate the precise molecular target and signaling pathways inhibited by **Tiacrilast**.
- **Combination Therapies:** Exploring the potential synergistic effects of **Tiacrilast** with other anti-inflammatory agents.

Conclusion

Tiacrilast is a well-defined chemical entity with demonstrated mast cell stabilizing activity in preclinical models. While a clinical trial in atopic eczema did not show significant efficacy, the compound remains a valuable tool for researchers studying the role of mast cells in inflammation. Further investigation into its mechanism of action and its potential in other allergic and inflammatory conditions is warranted. This technical guide provides a foundation for such future research by consolidating the currently available data on this compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Tiacrilast (CAS Number: 78299-53-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240525#tiacrilast-cas-number-78299-53-3-research]

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